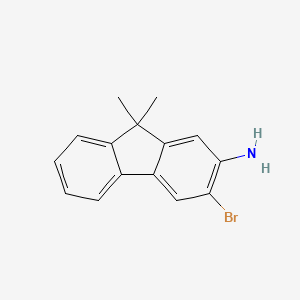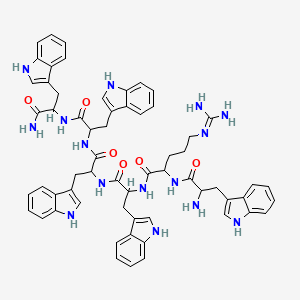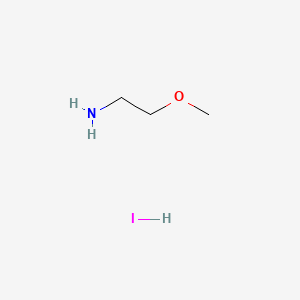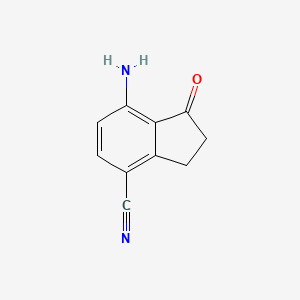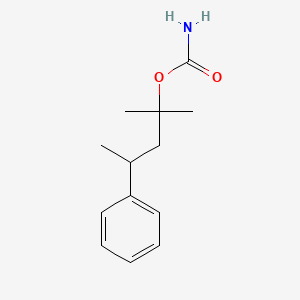
2-Methyl-4-phenylpentan-2-yl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenylpentan-2-yl carbamate is a chemical compound with a molecular formula of C13H19NO2 It belongs to the class of carbamates, which are esters of carbamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylpentan-2-yl carbamate can be achieved through several methods. One common approach involves the reaction of 2-Methyl-4-phenylpentan-2-ol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of carbamates often involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . This method allows for high purity products through simple filtration.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-phenylpentan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-phenylpentan-2-yl carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the production of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-phenylpentan-2-yl carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can lead to various physiological effects, depending on the enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-phenylpentan-2-yl carbamate can be compared with other carbamates such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
What sets this compound apart is its specific structure, which imparts unique chemical and biological properties.
Similar Compounds
- Methyl carbamate : Simpler structure with a single methyl group.
- Ethyl carbamate : Contains an ethyl group instead of a branched alkyl chain.
- Phenyl carbamate : Similar aromatic group but lacks the branched alkyl chain .
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
(2-methyl-4-phenylpentan-2-yl) carbamate |
InChI |
InChI=1S/C13H19NO2/c1-10(11-7-5-4-6-8-11)9-13(2,3)16-12(14)15/h4-8,10H,9H2,1-3H3,(H2,14,15) |
InChI-Schlüssel |
FLJIYFDSGBTQET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)OC(=O)N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


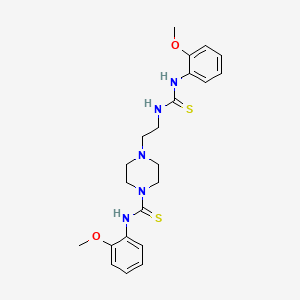
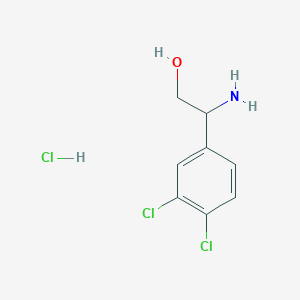
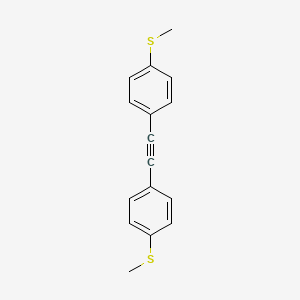
![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)
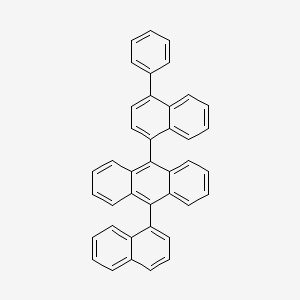
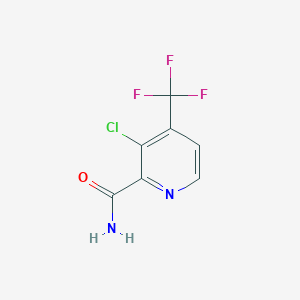
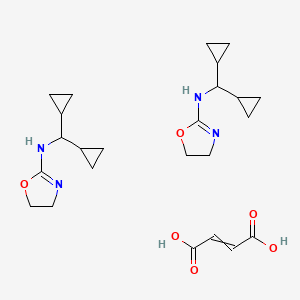
![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)

